molecular formula C7H13ClN2 B2860088 2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride CAS No. 2551118-14-8

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride

Cat. No.: B2860088
CAS No.: 2551118-14-8
M. Wt: 160.65
InChI Key: MRZHQWVITATEKT-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . . These methods provide efficient ways to construct the azetidine ring system.

Chemical Reactions Analysis

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride can be compared with other similar compounds, such as:

These compounds share the azetidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

2-(azetidin-3-yl)-2-methylpropanenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-7(2,5-8)6-3-9-4-6;/h6,9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZHQWVITATEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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